Cas no 120067-47-2 (6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one)

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Quinolinone, 6-benzoyl-3,4-dihydro-
- 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one
-
Computed Properties
- Exact Mass: 279.12601
Experimental Properties
- PSA: 37.38
6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-57229-5.0g |
6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one |
120067-47-2 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
TRC | B411440-25mg |
6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one |
120067-47-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-57229-0.25g |
6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one |
120067-47-2 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
Enamine | EN300-57229-2.5g |
6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one |
120067-47-2 | 95.0% | 2.5g |
$726.0 | 2025-03-21 | |
Aaron | AR019YVP-500mg |
6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one |
120067-47-2 | 95% | 500mg |
$398.00 | 2025-02-10 | |
A2B Chem LLC | AV43625-250mg |
6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one |
120067-47-2 | 97% | 250mg |
$185.00 | 2024-04-20 | |
A2B Chem LLC | AV43625-2.5g |
6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one |
120067-47-2 | 97% | 2.5g |
$800.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322681-1g |
6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one |
120067-47-2 | 95% | 1g |
¥8008.00 | 2024-08-09 | |
Enamine | EN300-57229-0.05g |
6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one |
120067-47-2 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
TRC | B411440-250mg |
6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one |
120067-47-2 | 250mg |
$ 320.00 | 2022-06-07 |
6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one Related Literature
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one
Introduction to 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one (CAS No: 120067-47-2)
6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one, with the chemical formula C₁₆H₁₁NO₃, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic derivative belongs to the tetrahydroquinoline class, a scaffold that has garnered considerable attention due to its potential biological activities. The presence of a benzoyl group at the 6-position and a hydroxyl group at the 2-position contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.
The compound’s molecular structure imparts several advantageous characteristics for further functionalization and derivatization. The benzoyl moiety not only enhances the lipophilicity of the molecule but also serves as a versatile handle for further chemical modifications. This feature is particularly useful in medicinal chemistry, where structural diversification is key to optimizing pharmacological profiles. The tetrahydroquinoline core is known for its stability and ability to interact with biological targets, making it a promising candidate for developing novel therapeutic agents.
In recent years, there has been growing interest in tetrahydroquinoline derivatives due to their reported bioactivities. Studies have suggested that these compounds exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one has been investigated for its potential role in modulating biological pathways associated with diseases such as cancer and neurodegenerative disorders. The benzoyl group’s ability to participate in hydrogen bonding interactions may enhance binding affinity to target proteins, while the hydroxyl group can be further functionalized to introduce additional biological activity.
Recent research has highlighted the significance of tetrahydroquinoline scaffolds in drug development. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes involved in tumor progression. The structural flexibility of 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one allows for the design of molecules that can selectively interact with specific disease-related targets. This has led to several preclinical studies exploring its potential as a lead compound or intermediate for more complex drug candidates.
The synthesis of 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one involves multi-step organic transformations that highlight the compound’s synthetic utility. Key steps typically include cyclization reactions to form the tetrahydroquinoline ring system followed by benzoylation at the 6-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. These improvements are crucial for facilitating further research and development efforts aimed at harnessing its full pharmacological potential.
The pharmacokinetic profile of 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its suitability as a drug candidate. Preliminary studies suggest that the compound exhibits moderate solubility in water and lipids, which could influence its bioavailability and tissue distribution. Further research into optimizing these parameters will be critical for advancing this molecule towards clinical applications.
In conclusion,6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one (CAS No: 120067-47-2) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for tetrahydroquinoline derivatives,6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one is poised to play an important role in future drug discovery efforts.
120067-47-2 (6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one) Related Products
- 20150-83-8(3,4-DIHYDRO-6-METHYL-2(1H)-QUINOLINONE)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)



